4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core linked to a piperidine ring through a pyrimidin-2-yloxy methyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrimidin-2-yloxy intermediate: This step involves the reaction of pyrimidine with an appropriate alkylating agent under basic conditions to form the pyrimidin-2-yloxy group.
Attachment to piperidine: The pyrimidin-2-yloxy intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the pyrimidin-2-yloxy methyl piperidine.
Coupling with quinazoline: Finally, the pyrimidin-2-yloxy methyl piperidine is coupled with a quinazoline derivative using a suitable coupling reagent, such as a palladium catalyst, under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the quinazoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced piperidine derivatives.
Scientific Research Applications
4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: It is used as a tool compound to study biological pathways and molecular targets in cell-based assays and animal models.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related molecules and their interactions with biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities with 4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline and are also investigated for their biological activities.
Pyrimidin-4-yl derivatives: These compounds have a pyrimidine core and exhibit similar chemical reactivity and biological properties.
Triazolo[4,3-a]quinoxaline derivatives: These compounds contain a triazole ring fused to a quinoxaline core and are studied for their antimicrobial and antiviral activities.
Uniqueness
This compound is unique due to its specific combination of a quinazoline core, piperidine ring, and pyrimidin-2-yloxy methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-5-16-15(4-1)17(22-13-21-16)23-10-6-14(7-11-23)12-24-18-19-8-3-9-20-18/h1-5,8-9,13-14H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFOKHNDXFLQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.